Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)-
Overview
Description
Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)-: is a chemical compound with the molecular formula C10H7F5O It is characterized by the presence of a benzene ring substituted with a propanal group, two fluorine atoms, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the fluorination of a suitable benzene derivative followed by the introduction of the propanal group. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial due to the handling of fluorinated compounds, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the propanal group to a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic compounds and their biological interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The fluorine atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect pathways involved in metabolic processes or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanal: Lacks the fluorine and trifluoromethyl groups, resulting in different chemical properties.
2,3-Difluorobenzene: Contains only the fluorine atoms without the propanal group.
4-(Trifluoromethyl)benzene: Contains the trifluoromethyl group but lacks the propanal and additional fluorine atoms.
Uniqueness
Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both fluorine atoms and a trifluoromethyl group can enhance its stability and influence its interactions with other molecules.
Properties
IUPAC Name |
3-[2,3-difluoro-4-(trifluoromethyl)phenyl]propanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O/c11-8-6(2-1-5-16)3-4-7(9(8)12)10(13,14)15/h3-5H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSYGKVSEBCPEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCC=O)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242765 | |
Record name | 2,3-Difluoro-4-(trifluoromethyl)benzenepropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955403-61-9 | |
Record name | 2,3-Difluoro-4-(trifluoromethyl)benzenepropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955403-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-4-(trifluoromethyl)benzenepropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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